4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C13H10O5. It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. This reaction typically requires the use of anhydrous conditions and specific solvents such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature with the presence of a fluoride ion source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, which have significant biological and chemical applications .
Scientific Research Applications
4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s derivatives are used in the development of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with biological molecules through redox reactions. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and antitumoral activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate: This compound has similar structural features but differs in the position and type of substituents on the naphthoquinone core.
2-Ethyl-3,6-dimethoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate: Another derivative with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and acetate groups contribute to its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
59862-59-8 |
---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H10O5/c1-7(14)18-11-6-5-10(17-2)12-8(15)3-4-9(16)13(11)12/h3-6H,1-2H3 |
InChI Key |
IVQYPWAYMLKHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.